molecular formula C26H30N2O6 B12198485 (7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B12198485
M. Wt: 466.5 g/mol
InChI Key: YHINVRWNACGMMC-UCQKPKSFSA-N
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Description

(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furobenzoxazinone core, a morpholine moiety, and a dimethoxybenzylidene group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furobenzoxazinone core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the morpholine moiety: This step involves nucleophilic substitution reactions where the morpholine group is introduced.

    Attachment of the dimethoxybenzylidene group: This is typically done through a condensation reaction between the furobenzoxazinone core and the dimethoxybenzylidene precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

What sets (7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one apart is its unique combination of functional groups and structural features. This uniqueness could translate to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

(7Z)-7-[(2,5-dimethoxyphenyl)methylidene]-9-methyl-3-(2-morpholin-4-ylethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C26H30N2O6/c1-17-25-19(15-28(16-33-25)7-6-27-8-10-32-11-9-27)13-21-24(29)23(34-26(17)21)14-18-12-20(30-2)4-5-22(18)31-3/h4-5,12-14H,6-11,15-16H2,1-3H3/b23-14-

InChI Key

YHINVRWNACGMMC-UCQKPKSFSA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=C(C=CC(=C4)OC)OC)/C3=O)CN(CO2)CCN5CCOCC5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=C(C=CC(=C4)OC)OC)C3=O)CN(CO2)CCN5CCOCC5

Origin of Product

United States

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